molecular formula C4H3ClN2S B1277308 6-Chloropyridazine-3-thiol CAS No. 3916-78-7

6-Chloropyridazine-3-thiol

Cat. No.: B1277308
CAS No.: 3916-78-7
M. Wt: 146.6 g/mol
InChI Key: ABQHEWLZYZQXHY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-Chloropyridazine-3-thiol plays a significant role in biochemical reactions, particularly in the inhibition of platelet aggregation. It binds to the active site of the enzyme ADP-thrombin, thereby blocking the conversion of ADP to thrombin . This interaction prevents the activation of factor V and factor VIII, which are crucial for blood clotting . Additionally, this compound has a high affinity for human liver microsomes and is metabolized by conjugation with glutathione or glucuronide .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It inhibits platelet aggregation by binding to the active site of ADP-thrombin . This inhibition affects cell signaling pathways involved in blood clotting. Furthermore, this compound influences gene expression and cellular metabolism by interacting with reactive chlorine atoms found on proteins involved in blood clotting .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It forms mixed disulfide conjugates with thiol compounds, which are capable of exchanging thiols with glutathione to release the active metabolite . This process involves a cytochrome P450-mediated bioactivation mechanism, where the initial formation of a glutathionyl conjugate is followed by thiol-disulfide exchange with another glutathione molecule . This mechanism is responsible for the antiplatelet activity of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable when stored at temperatures between 2°C and 8°C . Over time, it undergoes degradation, which can affect its long-term impact on cellular function. In in vitro studies, this compound has shown potent inhibition of platelet aggregation, but its activity diminishes at low doses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it does not exhibit significant antiplatelet activity . At higher doses, it effectively inhibits platelet aggregation and prevents blood clotting . Toxic or adverse effects have been observed at high doses, indicating a threshold for safe usage in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways that include conjugation with glutathione or glucuronide . This process is facilitated by enzymes such as cytochrome P450, which mediate the bioactivation of the compound . The formation of mixed disulfide conjugates with thiol compounds is a key aspect of its metabolic pathway .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It has a high affinity for human liver microsomes, where it is metabolized . The compound’s localization and accumulation within cells are influenced by its binding interactions with reactive chlorine atoms on proteins .

Subcellular Localization

This compound is localized within specific subcellular compartments, such as the endoplasmic reticulum and the inner cell-surface membrane region . Its activity and function are affected by its subcellular localization, which is directed by targeting signals and post-translational modifications . The compound’s mobilization to the cell surface is facilitated by actin polymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloropyridazine-3-thiol can be synthesized through a multi-step process involving the following stages :

    Stage 1: 3,6-Dichloropyridazine is reacted with sodium hydrogensulfide in ethanol under reflux conditions for 1 hour.

    Stage 2: The reaction mixture is then treated with sodium hydroxide in ethanol and water to adjust the pH to 9.

    Stage 3: The final step involves the addition of hydrochloric acid to the mixture, resulting in the precipitation of this compound as a yellow solid.

The overall yield of this synthesis process is approximately 96% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be scaled up for industrial applications. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Chloropyridazine-3-thiol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiol group can be oxidized to form disulfides or reduced to form thiolates.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or iodine can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents at the 6th position.

    Oxidation Reactions: Products include disulfides.

    Reduction Reactions: Products include thiolates.

Scientific Research Applications

6-Chloropyridazine-3-thiol has a wide range of applications in scientific research :

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is employed in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-mercaptopyridazine
  • 3-Chloro-6-hydrazinopyridazine
  • 3-Chloro-6-phenoxypyridazine

Uniqueness

6-Chloropyridazine-3-thiol is unique due to the presence of both a chlorine atom and a thiol group on the pyridazine ring . This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2S/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQHEWLZYZQXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NNC1=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398431
Record name 6-chloropyridazine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3916-78-7
Record name 6-Chloro-3-pyridazinethiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75790
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloropyridazine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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